molecular formula C18H20ClNO2 B3015335 2-chloro-N-(cyclopentylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide CAS No. 1397179-59-7

2-chloro-N-(cyclopentylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide

Cat. No. B3015335
CAS RN: 1397179-59-7
M. Wt: 317.81
InChI Key: YBJHXUHAWPPBHL-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopentylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPN and is a member of the acetamide family of compounds. CPN has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of CPN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. CPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
CPN has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. CPN has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. CPN has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPN in lab experiments is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of stomach-protective prostaglandins. This makes CPN a valuable tool for studying the role of COX-2 in various disease processes. However, one limitation of using CPN is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on CPN. One area of interest is the development of new therapeutic agents based on the structure of CPN. Another area of interest is the study of the mechanisms of action of CPN and related compounds, which could lead to the development of new drugs for a range of medical conditions. Additionally, further research is needed to fully understand the potential toxicities of CPN and to develop safe dosing guidelines for its use in lab experiments.

Synthesis Methods

CPN can be synthesized using a variety of methods, but one of the most common is through the reaction of 7-hydroxynaphthalene-1-carboxylic acid with cyclopentylmethylamine in the presence of thionyl chloride. The resulting compound is then reacted with chloroacetyl chloride to produce CPN.

Scientific Research Applications

CPN has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various drugs and as a potential therapeutic agent for a range of medical conditions. CPN has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties.

properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c19-11-18(22)20(12-13-4-1-2-5-13)17-7-3-6-14-8-9-15(21)10-16(14)17/h3,6-10,13,21H,1-2,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHXUHAWPPBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN(C2=CC=CC3=C2C=C(C=C3)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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